molecular formula C15H9BrF5NO B4594991 N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide

N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4594991
M. Wt: 394.13 g/mol
InChI Key: OBPHCHHESRMXMS-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide is a useful research compound. Its molecular formula is C15H9BrF5NO and its molecular weight is 394.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.97877 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysts for Bromination Reactions

Selenoxides as Catalysts for Activation of Hydrogen Peroxide : Research indicates that selenoxides, including compounds with dimethylamino groups, act as effective catalysts for the bromination of organic substrates. These findings suggest the potential utility of structurally similar compounds in catalytic processes involving bromination and hydrogen peroxide (Goodman & Detty, 2004).

Stabilization of Molecular Conformations

Lewis Acid Properties of Pentafluorophenyl Derivatives : A study exploring N-(pyrimidin-2-yl)pentafluorobenzamide demonstrated that the pentafluorophenyl group can act as a Lewis acid, stabilizing cis amide bond conformations. This property could be relevant for the design of molecules with specific spatial orientations for use in chemical synthesis and materials science (Forbes, Beatty, & Smith, 2001).

Anticancer Potency of Tetrahydropyridinol Derivatives

Differential Effects on β-Catenin Signaling : Tetrahydropyridinol derivatives, including those with pentafluorobenzoyl groups, have shown significant cytotoxicity against various cancer cell lines. These compounds induce cell cycle arrest and modulate signaling pathways, highlighting the therapeutic potential of fluorinated aromatic compounds in cancer treatment (Yadunandam et al., 2015).

Reactivity Under Friedel-Crafts Conditions

Unusual Reactivity of Pentafluorobenzyl Aromatic Ethers : The study of pentafluorobenzyl (PFBz) ethers, including those with dimethylphenol, under Friedel-Crafts reaction conditions revealed unique reactivity patterns. This research contributes to understanding the chemical behavior of fluorinated compounds in synthetic chemistry, potentially guiding the development of novel synthesis pathways (Xu & Giese, 1993).

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF5NO/c1-5-3-7(16)4-6(2)14(5)22-15(23)8-9(17)11(19)13(21)12(20)10(8)18/h3-4H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPHCHHESRMXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
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N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
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N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
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N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
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N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
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N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.